
Pacritinib
Overview
Description
Pacritinib is an orally administered, small molecule kinase inhibitor developed by CTI BioPharma. It is primarily used for the treatment of myelofibrosis, a type of bone marrow disorder. This compound received its first approval in February 2022 in the USA for treating adults with intermediate- or high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L .
Preparation Methods
Original Synthesis Route: Grubbs-Catalyzed Olefin Metathesis
The foundational synthesis, reported in Journal of Medicinal Chemistry (2011), involves two key fragments: a pyrimidine-based intermediate (A) and an aniline-derived intermediate (B) .
Fragment Synthesis
-
Intermediate A : Synthesized from 2,4-dichloropyrimidine and 3-hydroxymethylphenylboronic acid via Suzuki coupling, followed by condensation with dimethylformamide dimethylacetal (DMF-DMA) .
-
Intermediate B : Derived from 2-hydroxy-5-nitrobenzaldehyde through sequential guanidinylation and etherification .
Macrocyclization via RCM
Intermediate A and B undergo RCM using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C, achieving macrocycle formation with >80% trans selectivity . The pyrrolidine side chain is introduced post-cyclization via nucleophilic substitution, yielding this compound in 65–70% overall yield .
Limitations :
-
High catalyst costs ($3,000–5,000 per gram).
-
Sensitivity to oxygen and moisture.
Alternative Routes from Recent Patents
Chinese patents CN105061467A and CN114409674B disclose optimized pathways emphasizing cost-effectiveness and scalability.
Route 2: One-Pot Sequential Reactions
Patent CN114409674B describes a telescoped process combining cyclization and etherification in a single reactor :
-
Simultaneous Cyclization-Etherification : Intermediates II and III react with 2-(1-pyrrolidinyl)ethanol in DMF at 100°C for 16 h, achieving 85% conversion .
-
Solvent Recycling : DMF is recovered via distillation, reducing waste .
Key Intermediates and Their Synthesis
Intermediate II: 1-[3-(4-Bromo-2-butenyl)phenyl]-3-dimethylamino-2-propen-1-one
-
Preparation :
Intermediate III: 2-Halo-5-guanidinophenylmethanol
-
Guanidinylation :
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
-
Cyclization : Optimal at 90–100°C in DMF (polar aprotic solvent enhances nucleophilicity) .
-
Etherification : KOtBu in DMF at 100°C achieves complete conversion in 16 h .
Acid-Binding Agents
-
Triethylamine vs. K₂CO₃ : Triethylamine minimizes side reactions in etherification (98% purity vs. 95% with K₂CO₃) .
Comparative Analysis of Synthetic Methods
Parameter | Original Route (2011) | Patent CN105061467A (2015) | Patent CN114409674B (2022) |
---|---|---|---|
Catalyst | Grubbs II ($5,000/g) | None | None |
Reaction Steps | 6 | 4 | 3 |
Overall Yield | 65% | 79.2% | 85% |
Solvent | Dichloromethane | THF/DMF | DMF (recyclable) |
Industrial Feasibility | Low | High | High |
Industrial Scalability and Environmental Impact
Recent routes address sustainability through:
Chemical Reactions Analysis
Types of Reactions: Pacritinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine hydrate are commonly used.
Substitution: Halogenated compounds are often used for substitution reactions.
Major Products: The major products formed from these reactions include intermediates that are further processed to yield this compound .
Scientific Research Applications
Myelofibrosis Treatment
Pacritinib has shown significant efficacy in treating myelofibrosis, particularly in patients with low platelet counts. Two pivotal Phase III trials, PERSIST-1 and PERSIST-2, demonstrated that this compound effectively reduces spleen volume and alleviates symptoms associated with this hematological malignancy.
- Efficacy Results :
Management of Thrombocytopenia
This compound is particularly beneficial for patients with severe thrombocytopenia (platelet count <50 x 10^9/L). Unlike traditional therapies that may exacerbate low platelet counts, this compound has demonstrated improvements in both platelet and hemoglobin levels .
- Real-World Data : A retrospective analysis showed that this compound treatment resulted in stability or improvement in thrombocytopenia and anemia among patients treated in clinical practice settings .
Case Study Insights
- PERSIST Trials :
- Longitudinal Outcomes : In studies assessing long-term outcomes, this compound consistently demonstrated improvements in quality of life metrics alongside clinical endpoints such as spleen size reduction and symptom burden .
Safety Profile
This compound is generally well-tolerated, with manageable gastrointestinal side effects being the most commonly reported adverse events. Importantly, it does not appear to increase the risk of bleeding or death compared to other treatments .
Comparative Efficacy
In direct comparisons with ruxolitinib:
- This compound has shown superior efficacy in reducing spleen volume and improving symptoms in patients who have previously been treated with ruxolitinib or who are intolerant to it .
Parameter | This compound | Best Available Therapy | Statistical Significance |
---|---|---|---|
Spleen Volume Reduction ≥35% | 23% | 2% | P=0.0007 |
Total Symptom Score Reduction ≥50% | 25% | 8% | P=0.044 |
Mechanism of Action
Pacritinib works by inhibiting Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). It blocks the action of these kinases, which are involved in the signaling pathways that lead to the proliferation of myeloid cells. By inhibiting these pathways, this compound helps reduce the symptoms of myelofibrosis .
Comparison with Similar Compounds
Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis.
Momelotinib: A JAK1 and JAK2 inhibitor with similar applications.
Comparison: Pacritinib is unique in its selective inhibition of JAK2 and FLT3 without inhibiting JAK1, which reduces the risk of thrombocytopenia compared to other JAK inhibitors . This makes this compound particularly beneficial for patients with low platelet counts .
Biological Activity
Pacritinib is a novel, orally administered kinase inhibitor primarily targeting JAK2 and IRAK1, with additional effects on FLT3 and ACVR1. It has gained attention for its therapeutic potential in myelofibrosis (MF), particularly in patients with severe thrombocytopenia who are often unresponsive to other treatments. This article explores the biological activity of this compound, supported by clinical trial data, mechanism of action, and case studies.
This compound functions by inhibiting key signaling pathways involved in hematopoiesis and immune response. Its primary targets include:
- JAK2 : Involved in the signaling of various hematopoietic growth factors.
- IRAK1 : Plays a role in pro-inflammatory signaling pathways.
- FLT3 : A receptor tyrosine kinase implicated in leukemogenesis.
The compound exhibits a unique profile that allows it to induce apoptosis in JAK2-dependent malignancies while mitigating the adverse effects associated with traditional JAK inhibitors.
Phase III Trials
This compound's efficacy was evaluated in two pivotal Phase III trials, PERSIST-1 and PERSIST-2, focusing on patients with MF and severe thrombocytopenia. Key findings include:
- Spleen Volume Reduction : In the PERSIST-1 trial, 23% of patients receiving this compound achieved a ≥35% reduction in spleen volume compared to only 2% in the best available therapy (BAT) group (P=0.0007) .
- Symptom Improvement : The modified Total Symptom Score (TSS) showed a ≥50% reduction in 25% of this compound patients versus 8% in the BAT group (P=0.044) .
Long-term Outcomes
A retrospective analysis of patients who continued treatment on a compassionate use basis after the trials indicated sustained benefits:
- Duration of Treatment : Patients received this compound for a median duration of 21.1 months, demonstrating long-term tolerability and effectiveness .
- Response Rates : Higher response rates were observed regardless of prior treatment with JAK2 inhibitors, emphasizing this compound's utility as a second-line therapy .
Comparative Analysis with Other Inhibitors
This compound has been shown to outperform other JAK inhibitors like ruxolitinib, particularly in patients with severe thrombocytopenia. A comparison table summarizes key differences:
Feature | This compound | Ruxolitinib |
---|---|---|
Target | JAK2, IRAK1, FLT3 | JAK1, JAK2 |
Indication | Myelofibrosis | Myelofibrosis |
Efficacy in Thrombocytopenia | Yes | Limited |
Spleen Volume Reduction | 23% | 28% |
Symptom Improvement | 25% | 8% |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study 1 : A patient with relapsed MF and severe thrombocytopenia showed significant symptom relief and spleen volume reduction after initiating this compound treatment for six months.
- Case Study 2 : Another patient previously treated with ruxolitinib experienced disease progression but responded well to this compound, achieving stable platelet counts and improved quality of life metrics.
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints used in clinical trials evaluating Pacritinib for myelofibrosis, and how are they measured?
- Methodological Answer: In randomized controlled trials (RCTs) like PERSIST-1 and PERSIST-2, efficacy is assessed using:
- Spleen Volume Reduction (SVR): A ≥35% reduction in spleen volume via MRI or CT, reflecting disease burden reduction.
- Symptom Burden: Measured by the modified Total Symptom Score (TSS), including ≥50% reduction in symptoms like fatigue, night sweats, and abdominal discomfort.
- Patient-Reported Outcomes: Self-reported improvement categories ("much" or "very much" improved) using validated questionnaires.
Example Data from PERSIST Trials (Week 24):
Endpoint | This compound (%) | BAT (%) | P-value |
---|---|---|---|
≥35% SVR | 23.1 | 2.1 | 0.0007 |
≥50% TSS Reduction | 25 | 8.1 | 0.044 |
Self-Reported Improvement | 25 | 8.3 | 0.016 |
Source: Pooled analysis of PERSIST-1 and PERSIST-2 trials . |
Q. How does this compound’s mechanism of action differ from other JAK inhibitors in preclinical models?
- Methodological Answer: this compound selectively inhibits JAK2 and IRAK1 without suppressing JAK1, reducing myelofibrosis-driven inflammation while preserving immune function. Preclinical studies use:
- Kinase Assays: To compare inhibition profiles (e.g., IC50 values for JAK2 vs. JAK1).
- Cytokine Profiling: Measurement of IL-6, TNF-α, and TGF-β levels in cell cultures or murine models to assess anti-inflammatory effects.
- Bone Marrow Stromal Co-Cultures: To evaluate fibrosis reduction via collagen deposition assays .
Advanced Research Questions
Q. How can researchers design studies to assess this compound’s efficacy in patients with severe thrombocytopenia while controlling for confounding variables?
- Methodological Answer: Key considerations include:
- Stratified Randomization: Separate cohorts by platelet counts (<50 × 10⁹/L vs. 50–100 × 10⁹/L) and prior JAK inhibitor exposure.
- Adverse Event Monitoring: Standardized reporting of bleeding events (using CTCAE criteria) and thrombocytopenia management protocols.
- Covariate Adjustment: Multivariate regression to account for baseline hemoglobin, transfusion history, and splenomegaly severity.
Example from PERSIST-2:
Patients with platelet counts <50 × 10⁹/L showed comparable safety and efficacy to higher platelet cohorts, with no excess bleeding risk .
Q. What methodologies resolve contradictions between pharmacokinetic (PK) data and clinical outcomes in this compound studies?
- Methodological Answer: Discrepancies may arise from:
- Population PK Modeling: Incorporate covariates like renal/hepatic function, body weight, and drug-drug interactions to explain PK variability.
- Exposure-Response Analysis: Link trough concentrations (Ctrough) to SVR/TSS outcomes using nonlinear mixed-effects models.
- Dose Optimization: Compare 200 mg BID vs. 400 mg QD regimens to identify therapeutic thresholds (e.g., higher SVR rates with BID dosing) .
Q. How should researchers address conflicting safety profiles of this compound across trials?
- Methodological Answer: Conduct a systematic review with meta-analysis to:
- Pool adverse event rates from PAC203, PERSIST, and Phase I/II trials.
- Adjust for differences in trial populations (e.g., thrombocytopenia severity, prior therapies).
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize safety hypotheses for validation in prospective studies .
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework improve the formulation of research questions for this compound studies?
- Methodological Answer: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses:
- Example:
- Population: Myelofibrosis patients with platelet counts <50 × 10⁹/L.
- Intervention: this compound 200 mg BID.
- Comparison: Best Available Therapy (BAT).
- Outcome: 24-week SVR response and bleeding events.
- Time: 6-month follow-up.
This ensures alignment with systematic review protocols (e.g., PRISMA) and reduces bias in outcome selection .
Q. Data Reproducibility and Reporting Standards
Q. What experimental details are critical for replicating this compound’s preclinical findings?
- Methodological Answer: Follow NIH guidelines for preclinical reporting:
- Cell Lines/Models: Specify sources (e.g., SET2 cells for JAK2V617F mutation studies).
- Dosing Regimens: Include vehicle controls, administration routes, and treatment duration.
- Characterization of New Compounds: Provide NMR, HPLC, and mass spectrometry data for purity (>95%) .
Properties
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937272-79-2 | |
Record name | Pacritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pacritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pacritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PACRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.